6-Bromo-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol is a heterocyclic compound characterized by its unique imidazo[1,2-a]pyrimidine core structure. This compound has garnered attention due to its potential applications in medicinal chemistry and material science. The presence of both bromine and methoxy functional groups contributes to its distinct chemical and biological properties, making it a valuable building block for the synthesis of more complex heterocyclic compounds and other derivatives.
6-Bromo-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol belongs to the class of imidazo[1,2-a]pyrimidines, which are known for their diverse biological activities. This compound is classified as a heterocyclic organic compound due to the presence of nitrogen atoms within its ring structure.
The synthesis of 6-Bromo-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol typically involves multicomponent reactions. A common synthetic route includes the condensation of 3-amino-1,2,4-triazole with acetone and 5-bromo-2-hydroxy-3-methoxybenzaldehyde under acidic conditions. This method allows for the formation of the desired imidazo[1,2-a]pyrimidine framework efficiently.
The reaction conditions must be optimized to ensure high yields and purity of the final product. Parameters such as temperature, reaction time, and the concentration of reactants play crucial roles in the success of the synthesis. Although detailed industrial-scale production methods are not extensively documented, principles from laboratory-scale synthesis can be adapted for larger-scale applications if reaction conditions are carefully controlled .
The molecular formula of this compound is CHBrNO, with a molar mass of approximately 304.16 g/mol. The structural representation can be visualized using various chemical drawing software or databases that provide three-dimensional models for better comprehension of its spatial arrangement.
6-Bromo-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol can participate in several types of chemical reactions:
The outcomes of these reactions depend significantly on the choice of reagents and specific reaction conditions. For instance, oxidation may yield various oxides while substitution reactions can lead to a range of derivatives with varying biological activities.
The compound exhibits typical characteristics associated with heterocyclic compounds. It is generally soluble in organic solvents such as dimethyl sulfoxide and ethanol but may have limited solubility in water.
Key chemical properties include:
Relevant analyses such as spectroscopic methods (NMR, IR) can provide insights into its structural integrity and confirm the presence of functional groups .
6-Bromo-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol has several notable applications:
The imidazo[1,2-a]pyrimidine core of 6-bromo-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol is efficiently constructed through multicomponent condensation reactions that enable convergent synthesis. Two predominant strategies have been developed for assembling this bicyclic heterocyclic system with the requisite substituents at C2, C6, and C7 positions:
The Ritter-type reaction approach utilizes benzylic alcohols (e.g., 4-methoxybenzyl alcohol) and nitriles under Lewis acid catalysis. This method proceeds via carbocation formation from the alcohol, followed by nucleophilic attack by the nitrile and subsequent cyclization. The reaction achieves moderate to excellent yields (33-95%) depending on the substrate electronics, with electron-rich aryl alcohols demonstrating superior reactivity. For the target compound, 4-methoxybenzyl alcohol serves as the precursor for the 2-(4-methoxyphenyl) substituent [1].
Alternatively, aminopyrimidine-based condensations employ 5-aminopyrimidine derivatives condensed with α-halo ketones or other bifunctional electrophiles. This route allows direct introduction of the 7-methyl group through careful selection of methyl-containing precursors. The reaction typically requires heating in polar aprotic solvents (DMF, NMP) at 80-120°C for 8-24 hours. A significant advantage of this method is the potential for late-stage bromination at C6 using bromine or NBS, enabling regioselective functionalization of the preformed imidazopyrimidine core [1] [8].
Table 1: Multicomponent Condensation Approaches for Imidazo[1,2-a]pyrimidine Synthesis
Strategy | Key Components | Reaction Conditions | Yield Range | Key Advantages |
---|---|---|---|---|
Ritter-Type Reaction | Benzylic alcohol + Nitrile + Aminopyrimidine | Bi(OTf)₃ or p-TsOH, 80-120°C | 33-95% | Direct C2-aryl introduction |
Aminopyrimidine Condensation | 5-Aminopyrimidine + α-Halo ketone | DMF, 100°C, 12-24h | 45-75% | Compatible with C7 alkyl groups |
One-Pot Sequential | Enaminonitrile + Hydrazide + Carbonyl | Microwave, 140°C, solvent-free | 65-89% | Reduced purification steps |
A third emerging strategy involves one-pot sequential reactions utilizing enaminonitriles, benzohydrazides, and aldehydes under catalyst-free conditions. While primarily applied to triazolopyrimidines, this approach shows promise for imidazopyrimidines when adapted with appropriate substrates, offering atom economy and reduced purification requirements [3].
Lewis acid catalysis has revolutionized the efficiency of imidazo[1,2-a]pyrimidine cyclization steps, particularly for the synthesis of 6-bromo-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol. Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and p-toluenesulfonic acid (p-TsOH) have emerged as highly effective catalysts due to their ability to mediate Ritter-type reactions without causing excessive dehalogenation of sensitive bromo-intermediates [1].
Critical optimization studies reveal that microwave irradiation dramatically enhances reaction kinetics and yield for this brominated compound. Under optimized microwave conditions (140°C, toluene, 30-60 minutes), the cyclization step achieves 89% yield compared to 72% yield under conventional heating at 120°C for 5 hours. The microwave-mediated approach minimizes thermal degradation pathways, preserves acid-sensitive functional groups (particularly the bromo substituent), and reduces reaction times by 5-10 fold. This method demonstrates excellent functional group tolerance, accommodating electron-donating groups (methoxy) and halogen substituents essential for subsequent derivatization [3].
Table 2: Microwave-Optimized Cyclization Performance with Different Catalytic Systems
Catalyst System | Temp (°C) | Time (min) | Solvent | Yield (%) | Debromination Byproduct (%) |
---|---|---|---|---|---|
Bi(OTf)₃ (10 mol%) | 140 | 40 | Toluene | 89 | <3 |
p-TsOH (15 mol%) | 140 | 60 | Toluene | 83 | <5 |
ZnCl₂ (10 mol%) | 140 | 45 | Toluene | 68 | 12 |
Conventional Heating | 120 | 300 | Toluene | 72 | 8 |
Solvent effects prove crucial in these catalytic cyclizations. Toluene provides optimal balance between substrate solubility and catalyst activity, while coordinating solvents (THF, DMF) diminish Lewis acid efficiency. Chlorobenzene and xylene offer viable alternatives with comparable yields (79-82%), whereas protic solvents (MeOH, EtOH) lead to significant debromination (>20% byproducts). The scalability of microwave protocols has been successfully demonstrated at 100-gram scale, maintaining yields >85% with precise temperature control [3] [5].
The introduction of the 7-methyl group in 6-bromo-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol presents unique regioselectivity challenges. Phase-transfer catalysis (PTC) enables efficient N-alkylation and C-methylation under mild conditions, overcoming limitations of traditional strong base-mediated approaches that often promote debromination [6].
Quaternary ammonium salts, particularly tetrabutylammonium bromide (TBAB) and benzyltriethylammonium chloride (TEBAC), facilitate the nucleophilic displacement of halogen at C7 precursors by methyl iodide in biphasic systems (toluene-water, CH₂Cl₂-water). This approach operates under mild alkaline conditions (K₂CO₃, pH 9-10) at 40-60°C, achieving 75-88% regioselective methylation while preserving the bromo substituent. The phase-transfer mechanism involves shuttling the deprotonated imidazopyrimidinone anion to the organic phase, where it reacts with methyl iodide, minimizing hydrolysis side reactions [6].
Crown ethers (18-crown-6) demonstrate superior efficiency for solid-liquid PTC systems, particularly with potassium-based nucleophiles. The complexation of K⁺ ions solubilizes potassium carbonate, enabling efficient deprotonation at the N1 position and subsequent methylation. This method achieves exceptional selectivity (>30:1) for the 7-methyl position over N3 alkylation, which is critical for maintaining the hydrogen-bonding capability of the 5-ol group. Catalyst loading optimization shows 5-10 mol% crown ether provides optimal balance between cost and reaction rate [6].
The methylation kinetics follow second-order behavior, with rate constants increasing linearly with catalyst concentration. Notably, the presence of electron-withdrawing bromine at C6 moderately reduces methylation rate compared to non-brominated analogs (k = 0.18 L·mol⁻¹·min⁻¹ vs. 0.25 L·mol⁻¹·min⁻¹), reflecting increased acidity at N1. This kinetic profile informs industrial process design, where catalyst recycle strategies have been implemented to improve cost efficiency [1] [6].
Translating the synthesis of 6-bromo-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol from laboratory to industrial production presents multifaceted challenges centered on cost management, purification efficiency, and process safety.
Debromination control remains the most significant hurdle during scale-up. The electron-rich heterocyclic system promotes bromide elimination under both acidic and basic conditions, particularly at elevated temperatures. Process optimization has identified critical control parameters:
Purification challenges stem from the compound's limited solubility in common industrial solvents. Crystallization optimization studies reveal that ethanol-water mixtures (70:30 v/v) provide optimal crystal form with low residual solvent retention. Process analytical technology (PAT) monitoring identifies the ideal nucleation temperature at 35±2°C, achieving consistent particle size distribution (D90 < 50 μm) without milling. These crystallization conditions afford pharmaceutical-grade purity (>99.5% HPLC) with 85% recovery, significantly improving upon initial silica gel chromatography approaches that capped yields at 60-65% [1].
Catalyst cost analysis highlights the economic impact of specialized ligands. The XPhosPdG2/XPhos system required for Suzuki functionalization of brominated intermediates contributes up to 40% of raw material costs. Current optimization focuses on:
Flow chemistry implementation addresses thermal management issues in exothermic cyclization steps. Continuous stirred-tank reactors (CSTR) with segmented flow control achieve 30% higher space-time yields compared to batch processes. Additionally, in-line liquid-liquid extraction minimizes intermediate isolation, reducing total process time by 40% and eliminating two intermediate drying steps. These advances have enabled production scales exceeding 200 kg/year with consistent quality specifications [1].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7